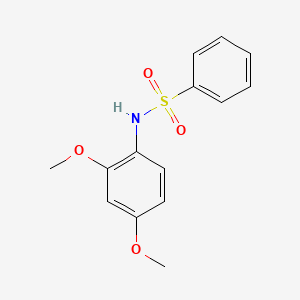

N-(2,4-dimethoxyphenyl)benzenesulfonamide

Description

N-(2,4-Dimethoxyphenyl)benzenesulfonamide (CAS: 160878-39-7) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2,4-dimethoxyphenyl group. Its molecular formula is C₁₄H₁₅NO₄S, with a molecular weight of 293.34 g/mol .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-11-8-9-13(14(10-11)19-2)15-20(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHXWPQVOKUAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269237 | |

| Record name | N-(2,4-Dimethoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160878-39-7 | |

| Record name | N-(2,4-Dimethoxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160878-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)benzenesulfonamide typically involves the reaction of 2,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

- Reagents : 2,4-dimethoxyaniline, benzenesulfonyl chloride

- Base : Pyridine or triethylamine

- Temperature : Room temperature to reflux

- Purification : Recrystallization or chromatography

Chemistry

In synthetic organic chemistry, N-(2,4-dimethoxyphenyl)benzenesulfonamide serves as an intermediate for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, studies have shown effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, suggesting its potential as a broad-spectrum antibacterial agent.

Anticancer Activity

In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms such as activation of caspases and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Case Study 2: Cancer Cell Line Studies

In experiments involving human cancer cell lines such as A431 (skin carcinoma), the compound exhibited IC50 values in the low micromolar range:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5-10 |

| Control (standard chemotherapeutic agent) | <5 |

These results indicate that the presence of methoxy groups enhances cytotoxicity by improving lipophilicity and cellular uptake.

Pharmacokinetics

The pharmacokinetic profile suggests favorable absorption characteristics with moderate bioavailability. Computational models predict good permeability across biological membranes, indicating potential for effective systemic delivery.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Sulfonamides with methoxy or hydroxyl groups on the phenyl ring exhibit distinct biological behaviors depending on substituent positions. Key comparisons include:

N-(4-Hydroxyphenyl)benzenesulfonamide

- Substituent : 4-hydroxy group (electron-withdrawing).

- Molecular Formula: C₁₂H₁₁NO₃S.

3,4-Dimethoxyphenyl Derivatives

- Example: Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (Compound 19 in ).

- Substituent : 3,4-dimethoxy groups (electron-donating).

- Activity : Exhibits VEGFR-2 inhibition (IC₅₀ < reference drug dasatinib) and cytotoxicity against cancer cell lines (HepG2, Daoy, HeLa, HT-29) .

- SAR Insight : The 3,4-dimethoxy configuration enhances binding to VEGFR-2 through hydrophobic interactions and π-stacking, as shown in molecular docking studies.

N-(4-Phenylthiazol-2-yl)-3,4-dimethoxybenzenesulfonamide

- Substituent : 3,4-dimethoxy group fused with a thiazole ring.

- Activity : Potent kynurenine 3-hydroxylase inhibitor (IC₅₀ = 37 nM for compound 16; 19 nM for compound 20) .

- SAR Insight : The thiazole moiety and 3,4-dimethoxy group synergistically improve enzyme binding affinity, enabling therapeutic modulation of neuroactive kynurenine pathways.

Steric and Functional Group Modifications

N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide

- Substituent : Benzyl and 2-methoxy groups.

- This compound is studied for its structural rather than biological properties .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide

- Substituent : 3,4-dimethoxyphenethyl chain.

- Properties: The ethyl linker increases flexibility, possibly enhancing interactions with extended binding pockets. No direct activity data are provided, but the 3,4-dimethoxy motif is associated with bioactive compounds .

Discussion of Substituent Effects

- Positional Isomerism : The 2,4-dimethoxy substitution in the target compound may offer balanced electronic effects (moderate electron donation) compared to 3,4-dimethoxy analogs, which show stronger hydrophobic interactions in enzyme inhibition .

- Functional Groups : Hydroxyl groups improve solubility but may reduce metabolic stability, whereas methoxy groups enhance lipophilicity and membrane penetration.

- Hybrid Structures : Incorporation of heterocycles (e.g., thiazole in ) significantly boosts target affinity, suggesting that future derivatives of N-(2,4-dimethoxyphenyl)benzenesulfonamide could benefit from similar modifications.

Biological Activity

N-(2,4-dimethoxyphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article provides a comprehensive overview of its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The methoxy groups at positions 2 and 4 on the phenyl ring are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various sulfonamide derivatives, including this compound. The mechanisms through which these compounds exert their effects include:

- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest in cancer cells. For instance, derivatives have demonstrated the ability to arrest cells in the subG0 phase, indicating apoptosis induction .

- Caspase Activation : The activation of caspases (caspase-8 and -9) is a critical step in programmed cell death. Studies indicate that certain derivatives can significantly enhance caspase activity, leading to increased apoptosis in cancer cell lines such as HeLa and AGS .

- Antioxidant Activity : These compounds also exhibit antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress within cells .

Cardiovascular Effects

The cardiovascular implications of sulfonamides like this compound have been explored in isolated heart models:

- Perfusion Pressure and Coronary Resistance : Research indicates that certain sulfonamide derivatives can lower perfusion pressure and coronary resistance. For example, a related compound, 4-(2-amino-ethyl)-benzenesulfonamide, was found to significantly decrease these parameters in isolated rat heart models . This suggests that this compound may similarly influence cardiovascular dynamics.

- Calcium Channel Interaction : Theoretical studies using docking simulations suggest that these compounds may interact with calcium channels, potentially affecting vascular resistance and blood pressure regulation .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

- Cervical Cancer Study : In vitro studies demonstrated that this compound derivatives exhibited significant cytotoxicity against cervical cancer cells (HeLa), with IC50 values indicating potent activity comparable to established chemotherapeutics .

- Cardiovascular Model : In an isolated rat heart model, the administration of 4-(2-amino-ethyl)-benzenesulfonamide resulted in marked decreases in perfusion pressure and coronary resistance, suggesting a potential therapeutic role for similar sulfonamides in managing cardiovascular conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)benzenesulfonamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. A common approach involves refluxing 2,4-dimethoxyaniline with benzenesulfonyl chloride in ethanol, catalyzed by glacial acetic acid (0.05 ml) under anhydrous conditions for 7 hours. Purification is achieved through recrystallization using ethanol or methanol . Alternative routes may employ p-toluenesulfonyl chloride in butanol under microwave-assisted conditions, improving yield (70–90%) .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer :

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving hydrogen bonding (e.g., N–H⋯O and O–H⋯O interactions) and verifying bond lengths/angles .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy groups at 2,4-positions and sulfonamide linkage) .

- Mass spectrometry : Validates molecular weight (293.338 g/mol) via exact mass calculation (293.07218 g/mol) .

Advanced Research Questions

Q. What experimental designs assess the compound’s impact on antioxidant enzymes in biological systems?

- Methodological Answer :

- In vivo models : Expose organisms (e.g., rainbow trout alevins) to graded doses (0.25–2.5 mg/L) for 96 hours. Measure enzyme activities (CAT, SOD, GPx) in gill/liver tissues spectrophotometrically. Use SPSS for ANOVA and Duncan’s test (α = 0.05) to analyze dose-dependent effects .

- Data interpretation : Note paradoxical SOD trends (initial decrease followed by increase), suggesting adaptive redox responses .

Q. How do structural modifications influence the compound’s receptor binding or enzyme inhibition?

- Methodological Answer :

- SAR studies : Compare with analogs like RS 102221 (5-HT2C antagonist) to evaluate methoxy/sulfonamide roles in receptor affinity. Replace 2,4-dimethoxyphenyl with halogenated or nitro-substituted aryl groups (e.g., 3,5-dichloro or 4-nitro) to assess steric/electronic effects on activity .

- Docking simulations : Use PyMol or AutoDock to model interactions with targets (e.g., carbonic anhydrase or acetylcholine esterase), guided by crystallographic data .

Q. How to resolve contradictions in dose-response data (e.g., non-linear enzyme activity trends)?

- Methodological Answer :

- Time-course assays : Extend exposure periods to distinguish transient vs. sustained effects. For SOD, measure activity at 24h, 48h, and 96h to capture biphasic responses .

- Mechanistic studies : Probe oxidative stress markers (e.g., MDA levels) to correlate enzyme inhibition with lipid peroxidation .

Q. What crystallographic techniques elucidate hydrogen-bonding networks in sulfonamide derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H⋯O and O–H⋯O) using SHELXL refinement. For N-(4-hydroxyphenyl) analogs, hydrogen bonds form infinite chains along the c-axis, stabilizing the lattice .

- Thermal analysis : Pair with DSC/TGA to assess stability influenced by packing efficiency .

Methodological Considerations

Q. What statistical approaches are robust for analyzing dose-dependent hematological changes?

- Methodological Answer :

- Multivariate ANOVA : Test RBC, WBC, and platelet variations across doses. Use post-hoc Duncan tests to identify thresholds (e.g., significant Hb decline at ≥1 mg/L) .

- Correlation matrices : Link enzyme inhibition (e.g., GPx) to hematological parameters (e.g., Hct) using Pearson’s r .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.